2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Overview
Description
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a chemical compound with the empirical formula C8H20Cl2N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is 231.16 . The SMILES string representation of the molecule is OCCN©C1CCNCC1.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a solid substance . Its empirical formula is C8H20Cl2N2O , and its molecular weight is 231.16 .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Chemoselective Piperidine Synthesis
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ALK and ROS1 Dual Inhibitor
- A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
- This suggests that “2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride” could potentially be used in similar applications .
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Anticancer Agents
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Antimicrobial Agents
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Antiviral Agents
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Antimalarial Agents
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Antifungal Agents
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Antihypertension Agents
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Analgesic Agents
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Anti-inflammatory Agents
Safety And Hazards
The safety information for 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride indicates that it falls under the storage class code 11, which refers to combustible solids . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Future Directions
While specific future directions for 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride are not available, it’s worth noting that piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that there may be potential for further exploration and development in this area.
properties
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVQRXZNFPDVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718302 | |
Record name | N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride | |
CAS RN |
1156835-52-7 | |
Record name | N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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